N-[2-(1H-indol-3-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
Description
This compound features a benzotriazinone core (4-oxo-1,2,3-benzotriazin-3(4H)-yl) linked to a butanamide chain, with an indole-containing ethyl group as the N-substituent. Its synthesis typically involves diazotization of anthranilamide derivatives followed by coupling with indole-based amines . The benzotriazinone moiety is pharmacologically significant, contributing to interactions with biological targets such as kinases or neurotransmitter transporters. The indole group enhances lipophilicity and may influence receptor binding .
Properties
Molecular Formula |
C21H21N5O2 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C21H21N5O2/c27-20(22-12-11-15-14-23-18-8-3-1-6-16(15)18)10-5-13-26-21(28)17-7-2-4-9-19(17)24-25-26/h1-4,6-9,14,23H,5,10-13H2,(H,22,27) |
InChI Key |
WYMMVGJCIURPNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multiple steps. One common approach is to start with the indole derivative and the benzotriazinone precursor. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction may proceed through nucleophilic substitution or condensation reactions, depending on the specific reagents and conditions used.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Benzotriazinone Carboxamide Derivatives
Compounds synthesized via analogous pathways (Table 1) share the benzotriazinone core but differ in N-substituents, affecting potency and selectivity:
Key Findings :
Organophosphorus Pesticides with Benzotriazinone Moieties
The 4-oxo-1,2,3-benzotriazin-3(4H)-yl group is also found in agrochemicals (Table 2), though their applications diverge sharply:
Comparison :
- While sharing the benzotriazinone core, Guthion and Phosmet incorporate organophosphate groups, enabling acetylcholinesterase inhibition. This contrasts with the target compound’s carboxamide structure, which favors non-covalent target interactions .
Screening Derivatives with Modified Substituents
Recent screening libraries include benzotriazinone derivatives with alternative heterocycles (Table 3):
Key Insights :
- Fluorination at the indole 5-position (as in the first derivative) may enhance blood-brain barrier penetration compared to the non-fluorinated target compound .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an indole moiety linked to a benzotriazine derivative, which contributes to its unique biological profile.
| Property | Details |
|---|---|
| Molecular Formula | C21H21N5O2 |
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | WYMMVGJCIURPNC-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. These may include:
- Enzymes : The compound has been shown to modulate enzyme activity, potentially influencing metabolic pathways related to inflammation and cancer.
- Receptors : Interaction with various receptors may alter cellular signaling pathways, promoting therapeutic effects such as anti-inflammatory and anticancer properties.
Biological Activity
Research indicates that this compound exhibits:
- Anti-inflammatory Properties : Studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
- Anticancer Activity : The compound has shown promise in preclinical models for inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Study 1 : A study published in a peer-reviewed journal found that the compound significantly reduced the growth of human breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis via caspase activation.
"this compound exhibited a dose-dependent inhibition of cell viability in MCF7 cells" .
-
Study 2 : Another investigation focused on its anti-inflammatory effects in a murine model of arthritis. The results indicated a marked decrease in joint swelling and inflammatory markers following treatment with the compound.
"The administration of the compound led to significant reductions in TNF-alpha and IL-6 levels" .
Comparison with Related Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| N-benzyl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide | Benzotriazine core with a butanamide moiety | Anti-inflammatory | Potential for advanced material applications |
| Indoleamine 2,3-dioxygenase inhibitors | Indole structure | Anticancer | Specificity towards tryptophan metabolism |
| Benzodiazepines | Benzene ring fused with diazepine | Anxiolytic effects | Established clinical use in anxiety disorders |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
